- Preparation of salts and solvates of N-[3-[[[2-[(2,3-dihydro-2-oxo-1H-indol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]-2-pyridinyl]-N-methylmethanesulfonamide for the treatment of abnormal cell growth., World Intellectual Property Organization, , ,
Cas no 717907-75-0 (PF-562271)

PF-562271 structure
상품 이름:PF-562271
PF-562271 화학적 및 물리적 성질
이름 및 식별자
-
- N-Methyl-N-[3-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-yl)amino]-5-trifluoromethylpyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide
- PF-562271
- N-Methyl-N-(3-((2-(2-oxoindolin-5-ylamino)-5-(trifluoromethyl)pyrimidin-4-ylamino)methyl)pyridin-2-yl)methanesulfonamide
- N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide
- PF562271
- PROPAPGYL PF-562271
- n-methyl-n-(3-(((2-((2-oxo-2,3-dihydro-1h-indol-5-yl)amino)-5-trifluoromethylpyrimidin-4-yl)amino)methyl)pyridin-2-yl)methanesulfonamide
- PF-562271 FAK
- RTKS KINASE INHIBITOR
- K5BX8ZA7UF
- PF 562271
- C21H20F3N7O3S
- PF-00562271 free base
- SR-00000003721-2
- HMS3244L07
- BCP01852
- PF562271 besylate;PF 562271 besylate
- MLS006011245
- SMR004703004
- SR-00000003721
- AMY21304
- GTPL9381
- NSC754356
- HMS3265M11
- HMS3265M12
- MZDKLVOWGIOKTN-UHFFFAOYSA-N
- s2890
- NCGC00242495-01
- 717907-75-0
- BDBM50318884
- CCG-265006
- N-methyl-N-(3-(((2-((2-oxoindolin-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)pyridin-2-yl)methanesulfonamide
- HMS3651D06
- AKOS015904318
- NCGC00242495-18
- N-methyl-N-{3-[({2-[(2-oxo-2,3-dihydro-1H-indol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl}amino)methyl]pyridin-2-yl}methanesulfonamide
- NSC-800849
- AS-16220
- HY-10459
- PF-562,271-26
- J-521695
- PF-562271; VS-6062
- Methanesulfonamide, n-[3-[[[2-[(2,3-dihydro-2-oxo-1h-indol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]-2-pyridinyl]- n-methyl-
- UNII-K5BX8ZA7UF
- PF-562271 [WHO-SDG]
- SCHEMBL1206959
- HMS3244K08
- NSC800849
- 3bz3
- PF-562271 BESILATE
- BRD-K99545815-001-01-4
- PF-562,271
- HMS3244K07
- N-[3-[[[2-[(2,3-H-2-oxo-1H-indol-5-yl)amino]-5-(trifluoroMe)-4-pyrimidinyl]amino]Me]-2-pyridinyl]-N-Me-methanesulfonamide 95%
- PF-562271 free base
- EX-A1385
- CHEBI:91370
- MFCD16038299
- HMS3265N12
- AC-27466
- SW219484-2
- DTXSID10471000
- PF-562271- (FAK)
- 717907-75-0 (free base)
- Q27163236
- Methanesulfonamide, N-[3-[[[2-[(2,3-dihydro-2-oxo-1H-indol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]-2-pyridinyl]-N-methyl
- FT-0711878
- Kinome_3857
- N-[3-[[[2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]-2-pyridinyl]-N-methyl-methanesulfonamide
- N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]-2-pyridinyl]methanesulfonamide
- n-[3-[[[2-[(2,3-dihydro-2-oxo-1h-indol-5-yl)amino]-5-(trifluoromethyl)-4-pyrimidinyl]amino]methyl]-2-pyridinyl]-n-methylmethanesulfonamide
- BCPP000114
- CHEMBL1084546
- HMS3265N11
- NSC-754356
- SDCCGSBI-0654422.P001
- PF-562271?
- BRD-K99545815-074-03-7
- BRD-K99545815-001-06-3
- BRD-K99545815-074-02-9
- DTXCID40162555
- DTXCID20208905
- DTXSID40240064
- BRD-K99545815-003-01-0
- VS6062
- UNII-FK2M84H8UI
- N-Methyl-N-[3-[[[2-[(2-oxo-2,3-dihydro-1H-indol-5-yl)amino]-5-trifluoromethylpyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide; PF-562271
- N-methyl-N-(3-(((2-((2-oxo-1,3-dihydroindol-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)pyridin-2-yl)methanesulfonamide
- PF-562271 (WHO-SDG)
- N-methyl-N-{3-[({2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl}amino)methyl]pyridin-2-yl}methanesulfonamide
- PF 562271 [WHO-DD]
-
- MDL: MFCD17170115
- 인치: 1S/C21H20F3N7O3S/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30)
- InChIKey: MZDKLVOWGIOKTN-UHFFFAOYSA-N
- 미소: S(C([H])([H])[H])(N(C([H])([H])[H])C1=C(C([H])=C([H])C([H])=N1)C([H])([H])N([H])C1C(C(F)(F)F)=C([H])N=C(N=1)N([H])C1C([H])=C([H])C2=C(C=1[H])C([H])([H])C(N2[H])=O)(=O)=O
계산된 속성
- 정밀분자량: 507.13000
- 동위원소 질량: 507.13004319g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 3
- 수소 결합 수용체 수량: 12
- 중원자 수량: 35
- 회전 가능한 화학 키 수량: 7
- 복잡도: 856
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 소수점 매개변수 계산 참조값(XlogP): 2
- 토폴로지 분자 극성 표면적: 138
실험적 성질
- 색과 성상: No data available
- 밀도: 1.540
- 융해점: No data available
- 비등점: No data available
- 플래시 포인트: No data available
- PSA: 140.82000
- LogP: 3.85020
PF-562271 보안 정보
- 신호어:Warning
- 피해 선언: H302
- 경고성 성명: P280-P305+P351+P338
- 보안 지침: H303 섭취에 유해할 수 있음 +h313 피부 접촉에 유해할 수 있음 +h333 흡입에 유해할 수 있음
- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
PF-562271 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
abcr | AB447071-5 mg |
N-[3-[[[2-[(2,3-H-2-oxo-1H-indol-5-yl)amino]-5-(trifluoroMe)-4-pyrimidinyl]amino]Me]-2-pyridinyl]-N-Me-methanesulfonamide 95%; . |
717907-75-0 | 5mg |
€319.40 | 2023-07-18 | ||
Ambeed | A301515-5mg |
N-Methyl-N-(3-(((2-((2-oxoindolin-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)pyridin-2-yl)methanesulfonamide |
717907-75-0 | 98+% | 5mg |
$135.0 | 2025-02-19 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031713-10mg |
PF-562271,98% |
717907-75-0 | 98% | 10mg |
¥1038 | 2024-05-22 | |
MedChemExpress | HY-10459-10mM*1mLinDMSO |
PF-562271 |
717907-75-0 | 99.68% | 10mM*1mLinDMSO |
¥1451 | 2022-05-30 | |
Ambeed | A301515-250mg |
N-Methyl-N-(3-(((2-((2-oxoindolin-5-yl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)methyl)pyridin-2-yl)methanesulfonamide |
717907-75-0 | 98+% | 250mg |
$12.00 | 2022-05-16 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2465-10 mg |
PF562271 |
717907-75-0 | 97.65% | 10mg |
¥1815.00 | 2022-04-26 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2465-1 mL * 10 mM (in DMSO) |
PF562271 |
717907-75-0 | 97.65% | 1 mL * 10 mM (in DMSO) |
¥1815.00 | 2022-04-26 | |
MedChemExpress | HY-10459-10mg |
PF-562271 |
717907-75-0 | 99.68% | 10mg |
¥1850 | 2024-04-17 | |
TRC | P293920-2.5mg |
PF-562271 |
717907-75-0 | 2.5mg |
$ 115.00 | 2023-09-06 | ||
DC Chemicals | DC3169-100 mg |
PF-562271 |
717907-75-0 | >98% | 100mg |
$400.0 | 2022-02-28 |
PF-562271 합성 방법
합성회로 1
반응 조건
참조
PF-562271 Preparation Products
PF-562271 관련 문헌
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Conrad Fischer,Tobias Gruber,Wilhelm Seichter,Edwin Weber Org. Biomol. Chem., 2011,9, 4347-4352
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526
717907-75-0 (PF-562271) 관련 제품
- 1444103-32-5(2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine)
- 1036755-87-9(6-Bromo-2,5-dichloro-8-methoxyquinazoline)
- 2092040-23-6(3-chloro-N-ethyl-N-(tetrahydro-2H-thiopyran-4-yl)pyrazin-2-amine)
- 2092408-50-7((1-(3,5-dichlorobenzyl)-1H-1,2,3-triazol-4-yl)methanamine)
- 2580189-95-1(5-{(benzyloxy)carbonylamino}-3-(2-hydroxyethoxy)-1,2-oxazole-4-carboxylic acid)
- 1490161-85-7(5-(1-Methyl-1H-pyrazol-4-yl)pyrazin-2-amine)
- 1806584-12-2(1-(4-Bromo-3-fluorophenyl)-3-chloropropan-2-one)
- 887889-28-3(9-(3,4-dichlorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide)
- 1965304-96-4(1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene)
- 1226431-36-2(1-(3-fluorophenyl)methyl-4-(4-methylphenyl)-1,2,3,4-tetrahydropyrazine-2,3-dione)
추천 공급업체
atkchemica
(CAS:717907-75-0)PF-562271

순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의
Amadis Chemical Company Limited
(CAS:717907-75-0)PF-562271

순결:99%/99%
재다:10mg/50mg
가격 ($):189.0/585.0